molecular formula C11H13BrO4 B2853038 Ethyl 4-bromo-3,5-dimethoxybenzoate CAS No. 745026-69-1

Ethyl 4-bromo-3,5-dimethoxybenzoate

Cat. No.: B2853038
CAS No.: 745026-69-1
M. Wt: 289.125
InChI Key: JRGSBGWQRXWQLD-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3,5-dimethoxybenzoate is a chemical compound with the molecular formula C11H13BrO4 . It is used in various chemical reactions and has a molecular weight of 289.13 .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group (C2H5) attached to a benzoate group (C6H3BrO4). The benzoate group contains a bromine atom (Br) and two methoxy groups (OCH3) at the 4th and 5th positions respectively .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 289.13 .

Scientific Research Applications

1. Metabolic Pathways Analysis

Ethyl 4-bromo-3,5-dimethoxybenzoate, also related to 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied for its metabolic pathways. Research involving human hepatocytes indicated oxidative deamination resulting in various metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid and 4-bromo-2,5-dimethoxybenzoic acid. This study is significant for understanding the metabolism and potential toxicological effects of related compounds (Carmo et al., 2005).

2. Microwave-Enhanced Suzuki-Miyaura Vinylation

Research on the Suzuki-Miyaura cross-coupling reactions, relevant to this compound, explored the microwave-enhanced vinylation of sterically hindered substrates. It involved coupling benzyl 3,5-bis(benzyloxy)-4-bromobenzoate to produce various derivatives, showcasing the compound's relevance in chemical synthesis (Brooker et al., 2010).

3. Synthesis of Pharmacologically Active Compounds

This compound is also relevant in synthesizing pharmacologically active compounds. For instance, research has been conducted on synthesizing 5-substituted benzamides using similar compounds, highlighting its utility in developing potential therapeutic agents (Högberg et al., 1990).

4. Hydrogen-Bonded Crystal Structures

Studies on the hydrogen-bonded crystal structures of related compounds, such as 3,5-dimethoxybenzoic acid, have provided insights into molecular interactions and crystal engineering. This research can inform the development of materials with specific molecular arrangements and properties (Lynch et al., 1994).

5. Catalyst-Free P-C Coupling Reactions

In the realm of green chemistry, the compound's analogs have been used in catalyst-free P-C coupling reactions. This approach is significant for environmental sustainability, offering a method to synthesize phosphinoylbenzoic acids without the need for a catalyst (Jablonkai & Keglevich, 2015).

Safety and Hazards

Ethyl 4-bromo-3,5-dimethoxybenzoate is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Properties

IUPAC Name

ethyl 4-bromo-3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGSBGWQRXWQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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